ダルババンシン-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dalbavancin-d6, also known as Dalbavancin-d6, is a useful research compound. Its molecular formula is C₈₈H₉₄D₆Cl₂N₁₀O₂₈ and its molecular weight is 1822.73. The purity is usually 95%.

BenchChem offers high-quality Dalbavancin-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dalbavancin-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

骨関節感染症(BJI)の治療

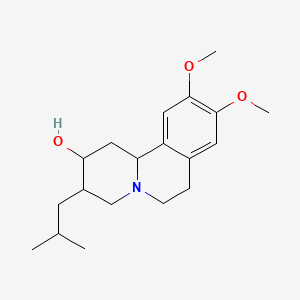

ダルババンシン-d6は、骨髄炎、化膿性関節炎、脊椎椎間板炎、人工関節感染症などのBJI治療において有望な新しい半合成リポグリコペプチドです。 そのユニークな薬物動態は、長い半減期、ほとんどのグラム陽性菌に対する高い殺菌活性、良好な安全性プロファイル、高い組織浸透性などにより、従来の治療法に代わる貴重な選択肢となっています {svg_1}.

急性細菌性皮膚および皮膚構造感染症(ABSSSI)の管理

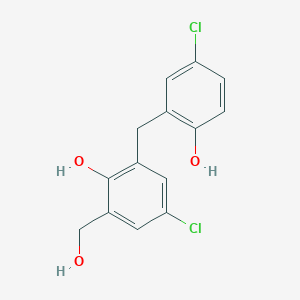

成人および小児のABSSSI治療に承認されているthis compoundは、延長された投与間隔により、頻繁な病院への通院の必要性を減らす可能性があります。 これは、長期の抗菌剤治療を必要とする患者にとって特に有益であり、入院期間の短縮と医療費の削減につながる可能性があります {svg_2}.

骨関節感染症における適応外使用

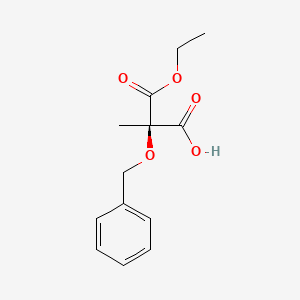

This compoundは、さまざまな骨関節感染症に適応外で使用されてきました。医師は、正式な推奨がないため、骨髄炎、脊椎椎間板炎、化膿性関節炎の治療に異なる投与スケジュールレジメンを採用しています。 系統的レビューでは、これらの複雑な感染症における役割を強調し、投与スケジュールと結果について説明しています {svg_3}.

糖尿病性足部感染症の治療

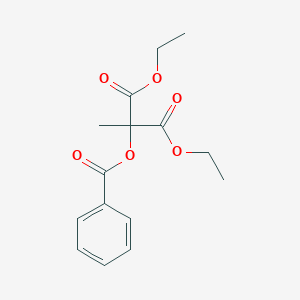

This compoundは、糖尿病性足部感染症の治療における有効性について評価されています。 重要な病原体に対する強力な活性和、頻繁に投与する必要がないという利点は、長期間の抗生物質療法を必要とすることの多いこれらの感染症の管理に適した選択肢となっています {svg_4}.

MRSA感染症に対する従来の抗生物質の代替

メチシリン耐性黄色ブドウ球菌(MRSA)を含むさまざまなグラム陽性病原体に対する強力なin vitro活性により、this compoundは従来の抗生物質に代わる可能性のある選択肢として役立ちます。 これは、抗菌剤耐性の増加という文脈において特に重要です {svg_5}.

作用機序

Target of Action

Dalbavancin-d6, a synthetic lipoglycopeptide, primarily targets Gram-positive bacteria . Its primary targets include Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Streptococcus pyogenes , Streptococcus agalactiae , Streptococcus dysgalactiae , the Streptococcus anginosus group (including S. anginosus, S. intermedius, and S. constellatus), and Enterococcus faecalis (vancomycin susceptible strains) .

Mode of Action

Dalbavancin-d6 exerts its antimicrobial activity through two distinct modes of action . The primary mechanism of action is the inhibition of cell wall synthesis . It achieves this by binding to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, thereby preventing cross-linking . This disruption in cell wall synthesis leads to the death of the bacterial cell .

Biochemical Pathways

Dalbavancin-d6 disrupts the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By binding to the D-alanyl-D-alanine terminus of the cell wall peptidoglycan, it prevents the cross-linking process essential for cell wall integrity . This disruption in the cell wall synthesis pathway leads to the bactericidal effect of Dalbavancin-d6 .

Pharmacokinetics

Dalbavancin-d6 exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) .

Result of Action

The bactericidal action of Dalbavancin-d6 results primarily from the inhibition of cell-wall biosynthesis . By preventing the cross-linking of peptidoglycan in the bacterial cell wall, it leads to the death of the bacterial cell . This makes it an effective treatment for infections caused by susceptible strains of Gram-positive bacteria .

Action Environment

The efficacy and stability of Dalbavancin-d6 can be influenced by various environmental factors. Furthermore, the long half-life of Dalbavancin-d6, which is approximately 1 week and is longer in tissues (e.g., skin, bone) than plasma , allows for once-weekly dosing regimens, making it a convenient option for the treatment of acute bacterial skin and skin structure infections (ABSSSI) .

Safety and Hazards

将来の方向性

Dalbavancin has shown great efficacy and a good safety profile, not only in patients with ABSSSI but also in those with osteomyelitis, prosthetic joint infections, and endocarditis . Further randomized clinical trials are needed to assess the optimal dosing schedule depending on the site of infection . Implementing therapeutic drug monitoring for Dalbavancin may represent the future step to achieving optimal pharmacokinetic/pharmacodynamic target attainment .

生化学分析

Biochemical Properties

Dalbavancin-d6 plays a crucial role in inhibiting bacterial cell wall synthesis. It interacts with enzymes such as transglycosylases and transpeptidases, which are essential for peptidoglycan cross-linking in bacterial cell walls. By binding to the D-alanyl-D-alanine terminus of cell wall precursors, Dalbavancin-d6 prevents these enzymes from functioning properly, leading to cell lysis and death .

Cellular Effects

Dalbavancin-d6 affects various types of cells, particularly bacterial cells. It disrupts cell wall synthesis, leading to cell death. In addition to its bactericidal effects, Dalbavancin-d6 can influence cell signaling pathways and gene expression in bacteria, causing alterations in cellular metabolism and function .

Molecular Mechanism

The mechanism of action of Dalbavancin-d6 involves binding to the D-alanyl-D-alanine residues of peptidoglycan precursors. This binding inhibits the action of transglycosylases and transpeptidases, enzymes critical for cell wall synthesis. By preventing the cross-linking of peptidoglycan chains, Dalbavancin-d6 causes bacterial cell walls to weaken and eventually rupture .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dalbavancin-d6 can change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that Dalbavancin-d6 maintains its antibacterial activity over extended periods, although some reduction in efficacy may occur .

Dosage Effects in Animal Models

In animal models, the effects of Dalbavancin-d6 vary with dosage. At therapeutic doses, it effectively eliminates bacterial infections without significant toxicity. At higher doses, Dalbavancin-d6 can cause adverse effects, including nephrotoxicity and hepatotoxicity. Threshold effects are observed, where increasing the dose beyond a certain point does not significantly enhance antibacterial activity but increases the risk of toxicity .

Metabolic Pathways

Dalbavancin-d6 is metabolized primarily in the liver. It undergoes biotransformation through pathways involving cytochrome P450 enzymes. The metabolites are then excreted via the kidneys. Dalbavancin-d6 can affect metabolic flux and alter the levels of certain metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, Dalbavancin-d6 is transported and distributed via binding to plasma proteins and cell membrane transporters. It accumulates in tissues such as the skin, bone, and epithelial lining fluid, but not in the cerebrospinal fluid. This distribution pattern is crucial for its effectiveness in treating skin and soft tissue infections .

Subcellular Localization

Dalbavancin-d6 localizes primarily in the bacterial cell wall, where it exerts its antibacterial effects. It does not significantly penetrate the cytoplasm or other cellular compartments. The targeting of Dalbavancin-d6 to the cell wall is facilitated by its affinity for peptidoglycan precursors, ensuring its activity is focused on disrupting cell wall synthesis .

特性

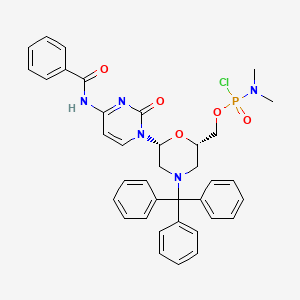

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dalbavancin-d6 involves the incorporation of six deuterium atoms into the Dalbavancin molecule. This can be achieved through a series of selective deuterium labeling reactions.", "Starting Materials": [ "Vancomycin hydrochloride", "Sodium borodeuteride (NaBD4)", "Deuterium oxide (D2O)", "Sodium cyanoborodeuteride (NaBD3CN)", "Sodium deuteroxide (NaOD)", "Dalbavancin" ], "Reaction": [ "Reduction of vancomycin hydrochloride with NaBD4 in D2O to obtain vancomycin-d6", "Selective reduction of vancomycin-d6 with NaBD3CN in D2O to obtain dalbavancin-d6 intermediate", "Deuterium exchange of dalbavancin-d6 intermediate with NaOD in D2O to obtain final product, dalbavancin-d6" ] } | |

CAS番号 |

1126461-54-8 |

分子式 |

C₈₈H₉₄D₆Cl₂N₁₀O₂₈ |

分子量 |

1822.73 |

同義語 |

A-A 1-d6; BI 397-d6; Dalbavancin B0-d6; MDL 63397-d6; VER 001-d6; 5,31-Dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-56-O-[2-deoxy-2-[(10-methyl-1-oxoundecyl)amino]-β-D-glucopyranuronosyl]-38-[[[3-(dimethylamino)prop |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。